5-Butyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Butyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.19 g/mol . The IUPAC name for this compound is 5-butyl-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The compound has a 2D structure that can be represented by the canonical SMILES string:CCCCC1=CC(=NN1)C(=O)O
. It has two hydrogen bond donors and three hydrogen bond acceptors . The compound also has four rotatable bonds . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 66 Ų . It has a complexity of 161 and does not have any defined atom stereocenter count . The exact mass and monoisotopic mass of the compound are both 168.089877630 g/mol .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Novel derivatives of 5-butyl-1H-pyrazole-3-carboxylic acid have been synthesized, displaying varied absorption and emission spectral characteristics influenced by substituent groups. These derivatives demonstrate potential in the field of molecular spectroscopy and material science (Ge et al., 2014).
Formation of Novel Compounds : The functionalization reactions of pyrazole carboxylic acid have led to the creation of new compounds, offering insights into reaction mechanisms and structural characterization, which is crucial in organic chemistry and drug design (Yıldırım et al., 2005).
Ligand Development for Catalysis : Innovative ligands based on 1H-pyrazole-3-carboxylic acids have been developed, aimed at applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Coordination Chemistry and Crystallography
Complex Formation with Metals : Studies on pyrazole-dicarboxylate acid derivatives have led to the synthesis of novel coordination complexes with copper and cobalt, contributing to advancements in crystallography and coordination chemistry (Radi et al., 2015).
Structural Diversity in Metal Coordination : Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has resulted in the creation of diverse metal coordination polymers, showcasing the versatility of these compounds in constructing intricate molecular architectures (Cheng et al., 2017).
Spectroscopic and Theoretical Studies
Spectral Analysis : The characterization of pyrazole carboxylic acid derivatives has been extensively studied using various spectroscopic techniques, contributing to the understanding of molecular structures and their properties (Viveka et al., 2016).
Quantum-Chemical Calculations : Experimental and theoretical studies on pyrazole carboxamide and carboxylate derivatives have been conducted, providing valuable insights into reaction mechanisms and molecular behavior (Yıldırım et al., 2005).
Future Directions
Pyrazoles, including 5-Butyl-1H-pyrazole-3-carboxylic acid, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are gaining more attention in the field of medicinal chemistry , suggesting that future research may continue to explore their potential applications in drug discovery.
properties
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
92933-48-7 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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